molecular formula C11H22N2O B2727695 {[1-(2-Methylpropyl)cyclopentyl]methyl}urea CAS No. 1537318-44-7

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea

Cat. No.: B2727695
CAS No.: 1537318-44-7
M. Wt: 198.31
InChI Key: DQDLFKHHHKISCV-UHFFFAOYSA-N
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Description

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclopentyl ring substituted with a 2-methylpropyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea typically involves the reaction of 1-(2-methylpropyl)cyclopentylamine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the urea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring and 2-methylpropyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2-Methylpropyl)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    {[1-(2-Methylpropyl)cyclopropyl]methyl}urea: Contains a cyclopropyl ring, leading to different reactivity and properties.

    {[1-(2-Methylpropyl)cyclobutyl]methyl}urea: Features a cyclobutyl ring, which affects its chemical behavior.

Uniqueness

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is unique due to its specific ring structure and substitution pattern. The combination of a cyclopentyl ring with a 2-methylpropyl group and a urea moiety imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[1-(2-methylpropyl)cyclopentyl]methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)7-11(5-3-4-6-11)8-13-10(12)14/h9H,3-8H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLFKHHHKISCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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